5-(Thiophen-2-yl)oxazole-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-2-yl-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-8-10-5-6(11-8)7-2-1-3-12-7/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZJYMVRWYCHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(O2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Thiophen 2 Yl Oxazole 2 Carbonitrile and Its Precursors
Retrosynthetic Analysis of 5-(Thiophen-2-yl)oxazole-2-carbonitrile
Retrosynthetic analysis of this compound identifies several key disconnections that form the basis for potential synthetic strategies. The primary disconnection points are the bonds connecting the thiophene (B33073) and nitrile moieties to the oxazole (B20620) core, as well as the bonds within the oxazole ring itself.
A logical approach involves disconnecting the C5-thiophene bond and the C2-nitrile bond. This leads to a hypothetical oxazole-dianion equivalent and suitable electrophiles for the thiophene and nitrile groups. However, a more practical approach considers the step-wise construction of the molecule.
Three main retrosynthetic pathways can be envisioned:
Pathway A: Oxazole ring formation as the final key step. This strategy involves disconnecting the oxazole ring, leading to precursors already containing the thiophene and nitrile functionalities. A key intermediate would be an α-acylamino ketone or a related species where the acyl group is derived from a thiophene precursor.
Pathway B: Installation of the thiophene ring onto a pre-formed oxazole-2-carbonitrile (B1357589). This pathway disconnects the C-C bond between the thiophene and the oxazole ring. This suggests a C-H activation/arylation or a cross-coupling reaction, starting from oxazole-2-carbonitrile and a thiophene derivative.
Pathway C: Introduction of the nitrile group onto a pre-formed 5-(thiophen-2-yl)oxazole. This approach disconnects the C-CN bond. It relies on the functionalization of the C2 position of the 5-(thiophen-2-yl)oxazole core, a position known to be susceptible to deprotonation. wikipedia.org
These pathways guide the selection of specific synthetic methodologies, which are explored in the subsequent sections.
Classical and Contemporary Approaches to Oxazole Ring Construction
The formation of the oxazole ring is a cornerstone of the synthesis of this compound. Various methods, both classical and modern, can be adapted for this purpose.
Cyclization Reactions Employing Thiophene-2-carboxaldehyde Derivatives
A highly effective strategy for constructing the 5-(thiophen-2-yl)oxazole moiety is through cyclization reactions that utilize thiophene-2-carboxaldehyde as a readily available starting material. The van Leusen oxazole synthesis is a prominent example of this approach. nih.gov This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov
The mechanism proceeds through the deprotonation of TosMIC, followed by its addition to the aldehyde (thiophene-2-carboxaldehyde). The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline (B21484), which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov This method directly installs the thiophene group at the C5 position of the oxazole ring. nih.govresearchgate.net
| Reaction | Starting Materials | Key Reagents | Product | Reference |
| Van Leusen Reaction | Thiophene-2-carboxaldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | 5-(Thiophen-2-yl)oxazole | nih.gov |
Strategies for Introducing the Nitrile Functionality at the C2 Position
The introduction of the carbonitrile group at the C2 position of the oxazole ring can be accomplished either by functionalizing a pre-existing 5-(thiophen-2-yl)oxazole or by incorporating the nitrile group during the ring synthesis.
The C2-hydrogen of the oxazole ring is the most acidic, allowing for regioselective deprotonation. wikipedia.orgtandfonline.com Treatment of 5-(thiophen-2-yl)oxazole with a strong base, such as an organolithium reagent, generates a C2-lithiated oxazole species. This nucleophilic intermediate can then be reacted with a suitable cyanating agent, like cyanogen (B1215507) bromide or tosyl cyanide, to install the nitrile group.
Alternatively, the nitrile group can be incorporated from the start. Gold-catalyzed [2+2+1] annulation reactions of terminal alkynes, a nitrile, and an oxygen atom from an oxidant provide a direct route to 2,5-disubstituted oxazoles. organic-chemistry.org In this context, using a thiophene-substituted alkyne and a simple nitrile source could potentially construct the desired scaffold.
| Method | Precursor | Key Reagents | Description | Reference |
| C2-Cyanation | 5-(Thiophen-2-yl)oxazole | 1. Strong Base (e.g., n-BuLi) 2. Cyanating Agent (e.g., TsCN) | Deprotonation at C2 followed by electrophilic cyanation. | wikipedia.org |
| [2+2+1] Annulation | Thiophene-containing alkyne, Nitrile | Gold catalyst, Oxidant | Cycloaddition strategy to form the substituted oxazole ring directly. | organic-chemistry.orgscientificupdate.com |
Direct C-H Functionalization and Cross-Coupling Methodologies for Thiophene Installation
Modern synthetic chemistry offers powerful tools for forming C-C bonds via direct C-H functionalization and cross-coupling reactions. These methods are particularly useful for installing the thiophene ring onto a pre-formed oxazole-2-carbonitrile core.
Palladium-catalyzed direct C-H arylation is an attractive option. beilstein-journals.org This approach avoids the pre-functionalization of the oxazole ring. The reaction would couple oxazole-2-carbonitrile directly with a thiophene derivative, typically 2-bromothiophene (B119243) or 2-iodothiophene, in the presence of a palladium catalyst and a suitable base. beilstein-journals.orgresearchgate.net The regioselectivity of oxazole arylation generally favors the C5 position. beilstein-journals.org
Alternatively, traditional cross-coupling reactions can be employed. This would require the synthesis of 5-halo-oxazole-2-carbonitrile, which could then be coupled with a thiophene-based organometallic reagent (e.g., thiophene-2-boronic acid in a Suzuki coupling or a 2-stannylthiophene in a Stille coupling).
| Methodology | Reactants | Catalyst System | Key Features | Reference |
| Direct C-H Arylation | Oxazole-2-carbonitrile, 2-Halothiophene | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Forms C5-thiophene bond directly without pre-functionalization of the oxazole. | beilstein-journals.orgresearchgate.net |
| Suzuki Coupling | 5-Bromo-oxazole-2-carbonitrile, Thiophene-2-boronic acid | Pd catalyst, Base | Well-established, high-yielding coupling of a halide with a boronic acid. | ijpsonline.com |
Novel Synthetic Routes to this compound
The development of novel synthetic routes often focuses on improving efficiency, atom economy, and step count through the use of advanced catalytic systems.
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis is integral to many modern strategies for synthesizing complex heterocycles like this compound. These methods can facilitate key bond formations in a single step or through elegant tandem reactions.
For instance, copper-catalyzed oxidative cyclization of enamides represents a powerful method for oxazole synthesis. organic-chemistry.org A potential route could involve an enamide derived from a thiophene precursor, which upon copper-catalyzed cyclization, would yield the 5-(thiophen-2-yl)oxazole core. Subsequent functionalization at C2 would be required to install the nitrile group.
Gold and silver catalysis have also emerged as powerful tools. Gold catalysts are known to activate alkynes toward nucleophilic attack, enabling various cyclization reactions to form oxazoles. organic-chemistry.orgscientificupdate.com Silver-catalyzed reactions can also promote the cyclization of appropriate precursors under mild conditions. ijpsonline.comnih.gov A one-pot synthesis that combines the formation of the oxazole ring with the installation of its substituents through a transition-metal-catalyzed cascade would represent a state-of-the-art approach to synthesizing the target molecule.
| Catalyst Type | General Approach | Potential Application | Reference |
| Copper | Oxidative cyclization of enamides | Formation of the 5-(thiophen-2-yl)oxazole core from a thiophene-containing enamide. | organic-chemistry.org |
| Gold | Alkyne activation / Cycloaddition | [2+2+1] annulation of a thiophene-alkyne, a nitrile, and an oxygen source. | organic-chemistry.orgscientificupdate.com |
| Palladium | Direct C-H Arylation / Cross-Coupling | C5-thienylation of an oxazole-2-carbonitrile precursor. | beilstein-journals.orgresearchgate.net |
Metal-Free Organic Transformations
The move towards metal-free synthesis is a significant trend in modern organic chemistry, driven by the need to reduce costs, toxicity, and metal contamination in final products. Several metal-free methodologies are applicable to the synthesis of the 5-(thiophen-2-yl)oxazole core.
One of the most prominent metal-free methods is the Van Leusen oxazole synthesis . This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. mdpi.com For the synthesis of a precursor to the target molecule, thiophene-2-carboxaldehyde would serve as the aldehyde component, reacting with TosMIC to form 5-(thiophen-2-yl)oxazole. organic-chemistry.org The mechanism proceeds via the initial deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl, cyclization to an oxazoline intermediate, and subsequent elimination of toluenesulfinic acid to yield the aromatic oxazole ring. organic-chemistry.orgwikipedia.org This method is inherently metal-free and offers a direct route to the 5-thienyl substituted oxazole skeleton.
Another powerful metal-free approach is iodine-catalyzed tandem oxidative cyclization . This strategy can construct 2,5-disubstituted oxazoles from α-amino ketones and aldehydes. In a potential synthesis, 2-amino-1-(thiophen-2-yl)ethan-1-one would react with an appropriate aldehyde in the presence of a catalytic amount of molecular iodine and an oxidant, such as tert-butyl hydroperoxide (TBHP). This method avoids the use of transition metals and benefits from the low cost and low toxicity of iodine as a catalyst. The reaction proceeds under mild conditions and shows broad substrate compatibility.
Organocatalysis also presents a viable metal-free pathway. Photoexcited organocatalysts, for instance, can mediate the tandem oxidative cyclization of enamines to form substituted oxazoles, representing an innovative, metal-free approach to heterocycle synthesis.
Chemo- and Regioselective Synthesis Strategies
Achieving the desired 2,5-disubstitution pattern on the oxazole ring requires high levels of chemo- and regioselectivity. Chemoselectivity ensures that only the desired functional groups react, while regioselectivity controls the specific positions of the substituents on the final ring structure.
The Van Leusen oxazole synthesis is a prime example of a highly regioselective reaction. mdpi.com The reaction between an aldehyde (R-CHO) and TosMIC invariably places the 'R' group from the aldehyde at the C5 position of the oxazole ring. organic-chemistry.org Therefore, using thiophene-2-carboxaldehyde as the starting material ensures the regioselective formation of the 5-(thiophen-2-yl)oxazole core.
The introduction of the carbonitrile group at the C2 position presents a greater synthetic challenge and requires a specific strategy. A direct one-pot synthesis of 2-cyano-5-aryloxazoles is not commonly reported. Therefore, a multi-step, chemo- and regioselective approach is often necessary:
Robinson-Gabriel Synthesis Approach : This classical method involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com To obtain the target compound, the precursor 2-(cyanoformamido)-1-(thiophen-2-yl)ethan-1-one could be synthesized. The intramolecular cyclization of this precursor, typically promoted by a dehydrating agent like phosphorus oxychloride or sulfuric acid, would regioselectively form the oxazole ring with the cyano group at C2 and the thiophene group at C5. wikipedia.orgpharmaguideline.com
Post-synthetic Modification : An alternative strategy involves first synthesizing a 2-substituted-5-(thiophen-2-yl)oxazole where the C2 substituent is a suitable leaving group, such as a halogen (e.g., 2-bromo-5-(thiophen-2-yl)oxazole). This intermediate could then undergo a nucleophilic substitution reaction, for example, a copper-catalyzed cyanation, to introduce the carbonitrile group chemoselectively at the C2 position. This approach is analogous to methods used for the synthesis of 2-cyanothiazoles from their 2-bromo precursors. nih.gov
These strategies rely on the specific reactivity of the chosen precursors to control the placement of the thiophene and carbonitrile substituents on the oxazole ring.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic routes aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free or Environmentally Benign Solvent Approaches
A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times while reducing solvent usage. The Van Leusen synthesis of 5-substituted oxazoles has been successfully adapted to microwave conditions. For example, the reaction of aryl aldehydes with TosMIC can be carried out efficiently in isopropyl alcohol, a more benign solvent than traditional choices like dimethylformamide (DMF), under microwave irradiation. organic-chemistry.org This approach significantly reduces reaction times from hours to minutes.
Another green strategy involves the use of ionic liquids (ILs) as recyclable solvents. The Van Leusen synthesis of 4,5-disubstituted oxazoles has been reported in ionic liquids, which can be recovered and reused for multiple reaction cycles without a significant loss in product yield. This minimizes solvent waste, a core principle of green chemistry. While not strictly solvent-free, grinding techniques, a method of mechanochemistry, have been used for the synthesis of other heterocycles like 1,3,4-oxadiazoles and could potentially be adapted for oxazole synthesis, eliminating the need for bulk solvents entirely.
Catalyst Efficiency and Recyclability Studies
The development of efficient and recyclable catalysts is fundamental to sustainable chemical synthesis.
In the context of metal-free reactions, the catalyst itself is often consumed (e.g., iodine in some oxidative cyclizations) or is a stoichiometric reagent. However, in green methodologies, the focus shifts to catalytic systems that can be recovered and reused. As mentioned, ionic liquids can serve as both the solvent and promoter and can be recycled.
For syntheses that may involve metal catalysts (though excluded from section 2.3.2), the development of heterogeneous catalysts is a key green innovation. An MCM-41-immobilized phosphine-gold(I) complex has been reported for the synthesis of 2,5-disubstituted oxazoles. This heterogeneous catalyst can be easily recovered by simple filtration and reused multiple times without a significant drop in activity. Furthermore, research into magnetically recoverable nanocatalysts offers a promising avenue for green synthesis. These catalysts, often based on iron oxide nanoparticles coated with a catalytically active species, can be easily separated from the reaction mixture using an external magnet, simplifying product purification and allowing for efficient catalyst recycling.
Advanced Spectroscopic and Crystallographic Investigations of 5 Thiophen 2 Yl Oxazole 2 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, multidimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of 5-(Thiophen-2-yl)oxazole-2-carbonitrile.
COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the title compound, a COSY spectrum would be expected to show correlations between the adjacent protons on the thiophene (B33073) ring, confirming their connectivity. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.pt It allows for the unambiguous assignment of each carbon atom that bears a proton. For this compound, this would definitively link the thiophene proton signals to their corresponding carbon atoms and assign the proton on the oxazole (B20620) ring to its carbon.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Atom Type | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Thiophene H-3' | ¹H | ~7.3 |
| Thiophene H-4' | ¹H | ~7.2 |
| Thiophene H-5' | ¹H | ~7.6 |
| Oxazole H-4 | ¹H | ~7.8 |
| Nitrile C | ¹³C | ~115 |
| Oxazole C-2 | ¹³C | ~130 |
| Oxazole C-4 | ¹³C | ~125 |
| Oxazole C-5 | ¹³C | ~155 |
| Thiophene C-2' | ¹³C | ~135 |
| Thiophene C-3' | ¹³C | ~128 |
| Thiophene C-4' | ¹³C | ~129 |
Table 2: Key Expected HMBC Correlations for Structural Confirmation
| Proton (¹H) | Correlated Carbon (¹³C) | Structural Information Confirmed |
|---|---|---|
| Oxazole H-4 | Oxazole C-2, Oxazole C-5, Nitrile C | Connectivity within the oxazole ring and to the nitrile group. |
| Thiophene H-3' | Thiophene C-2', Thiophene C-5' | Connectivity within the thiophene ring. |
| Thiophene H-5' | Thiophene C-3', Thiophene C-4' | Connectivity within the thiophene ring. |
Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphs at a molecular level. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are sensitive to the local environment and molecular packing in the crystal lattice. nih.gov
Different polymorphs of this compound would arise from variations in intermolecular interactions and the dihedral angle between the thiophene and oxazole rings. These structural differences would manifest as distinct ¹³C chemical shifts in the SS-NMR spectrum. acs.orgresearchgate.net Each unique crystalline form would produce a unique spectral fingerprint, allowing for the identification of individual polymorphs and their quantification in a mixed sample. While specific experimental SS-NMR data for this compound are not widely available, the technique remains a critical tool for its solid-state characterization.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are specific to the types of bonds and functional groups present, making it an excellent tool for structural confirmation and bond characterization. For a given vibrational mode to be IR active, it must result in a change in the molecular dipole moment. libretexts.org For a mode to be Raman active, it must cause a change in the molecular polarizability. libretexts.org
The IR and Raman spectra of this compound would be rich with information, displaying characteristic bands for each of its functional components.
Nitrile Group (C≡N): The nitrile group gives rise to a very sharp and characteristic absorption band in the IR and Raman spectra. This C≡N stretching vibration typically appears in the 2200-2300 cm⁻¹ region. morressier.comnih.gov Its intensity and exact position can be sensitive to the electronic environment, providing insight into the conjugation with the oxazole ring.
Oxazole Ring: The oxazole ring has several characteristic vibrations. These include C=N and C=C stretching modes, which are expected in the 1500-1650 cm⁻¹ region. Ring "breathing" modes and C-O-C stretching vibrations typically appear at lower frequencies. The geometry and vibrational spectra of the parent oxazole molecule have been previously reported and serve as a basis for assignments. aip.orgresearchgate.net
Thiophene Ring: The thiophene ring also presents a set of characteristic vibrational bands. C-H stretching vibrations are expected above 3000 cm⁻¹. iosrjournals.org Aromatic C=C stretching vibrations typically appear in the 1350-1550 cm⁻¹ range. iosrjournals.orgglobalresearchonline.net The C-S stretching modes of the thiophene ring are generally found at lower wavenumbers, often between 650 and 850 cm⁻¹. iosrjournals.org
Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | Thiophene | 3120 - 3050 |
| C≡N Stretch | Nitrile | 2230 - 2220 |
| C=C / C=N Stretch | Oxazole/Thiophene Rings | 1650 - 1400 |
| C-H In-plane Bend | Thiophene | 1300 - 1000 |
| C-H Out-of-plane Bend | Thiophene | 900 - 700 |
The molecule this compound possesses conformational flexibility, primarily related to the rotation around the single bond connecting the thiophene and oxazole rings. This dihedral angle determines the extent of π-conjugation between the two rings. Vibrational spectroscopy can offer insights into this conformation. Changes in the planarity and conjugation of the system would influence the force constants of the bonds involved, leading to shifts in the corresponding stretching frequencies, particularly those of the C=C and C=N bonds in the rings. By comparing experimental spectra with theoretical calculations for different conformations, it is possible to deduce the preferred molecular geometry in the solid state or in solution.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of the elemental formula of a compound and its fragments, providing unequivocal confirmation of its identity. colorado.edu
For this compound (C₈H₄N₂OS), HRMS would confirm its elemental composition by providing an experimentally measured mass that matches the calculated exact mass to within a few parts per million (ppm).
Beyond elemental composition, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the molecular ion. This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. The fragmentation of oxazoles and thiophenes follows characteristic patterns. researchgate.netclockss.org For the title compound, key fragmentation pathways would likely include:
Loss of Carbon Monoxide (CO): A common fragmentation pathway for oxazole rings involves a rearrangement and subsequent loss of a neutral CO molecule. clockss.org
Loss of Acetonitrile (CH₃CN) or related fragments: Cleavage of the oxazole ring can also lead to the expulsion of fragments containing the original nitrile group.
Thiophene Ring Fragmentation: The thiophene ring can fragment via the loss of a thioformyl radical (HCS•) or acetylene (C₂H₂), leading to characteristic daughter ions. smf.mx
Table 4: Predicted Key Fragments in the High-Resolution Mass Spectrum of this compound
| Ion | Proposed Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₈H₅N₂OS⁺ | 177.0117 | Protonated Molecular Ion |
| [M-CO+H]⁺ | C₇H₅N₂S⁺ | 149.0168 | Loss of CO from oxazole ring |
| [M-HCN+H]⁺ | C₇H₄NOS⁺ | 150.0008 | Loss of HCN from oxazole ring |
| [C₄H₃S]⁺ | C₄H₃S⁺ | 83.9950 | Thiophenyl cation |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Delocalization and Conjugation Effects of the Thiophene-Oxazole-Nitrile System
A theoretical analysis suggests that the π-systems of the thiophene and oxazole rings, along with the cyano group, would be in conjugation. This extended conjugation is expected to lead to delocalization of electrons across the molecular framework. Such delocalization typically results in absorption of light in the ultraviolet-visible region of the electromagnetic spectrum. The specific wavelengths of maximum absorption (λmax) would be dependent on the extent of this conjugation and the electronic nature of the constituent rings and the nitrile group.
Solvatochromic Behavior and Molecular Interactions
The solvatochromic behavior of a compound, which is the change in its absorption or emission spectra with the polarity of the solvent, provides insights into the nature of its electronic transitions and the difference in dipole moment between the ground and excited states. For a molecule like this compound, one might anticipate some degree of solvatochromism due to the presence of heteroatoms (N, O, S) and the polar cyano group, which can engage in different types of intermolecular interactions with solvent molecules. However, without experimental data, the direction and magnitude of any solvatochromic shifts cannot be determined.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The way molecules of this compound arrange themselves in a crystal lattice would be determined by a variety of intermolecular forces. These could include π-π stacking interactions between the aromatic thiophene and oxazole rings, as well as dipole-dipole interactions involving the polar cyano group and the heteroatoms. The specific packing motif would influence the macroscopic properties of the crystal.
Torsional Angles and Planarity of the Aromatic System
The degree of planarity of the molecule in the solid state is a crucial factor influencing its electronic properties. The torsional angle between the thiophene and oxazole rings would reveal the extent to which the two rings are coplanar. A higher degree of planarity would facilitate greater π-electron delocalization across the molecule. X-ray crystallography is the definitive method for determining these structural parameters.
Quantum Chemical and Computational Studies on 5 Thiophen 2 Yl Oxazole 2 Carbonitrile
Density Functional Theory (DFT) Calculations for Ground State Electronic Structure
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost.
Optimization of Molecular Geometry and Conformational Analysis
A conformational analysis would involve rotating the bond connecting the two rings and calculating the energy at each step to map out the potential energy surface. This process identifies the global minimum energy structure, which corresponds to the most stable conformer, as well as any local minima and the energy barriers between them. These calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to provide a reliable description of the molecular geometry.
Table 1: Hypothetical Optimized Geometrical Parameters for 5-(Thiophen-2-yl)oxazole-2-carbonitrile This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values are not readily available in published literature.
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C(thiophene)-C(oxazole) | 1.45 Å |
| Dihedral Angle | S-C-C-O (thiophene-oxazole) | 15.0° |
| Bond Length | C≡N (carbonitrile) | 1.16 Å |
| Angle | C(oxazole)-C(carbonitrile)-N | 179.5° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO would likely be distributed across the electron-withdrawing oxazole (B20620) and carbonitrile moieties. This distribution would dictate the molecule's behavior in charge transfer processes.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes.
| Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -2.25 |
| HOMO-LUMO Gap | 4.25 |
Electrostatic Potential Surface (ESP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack.
In this compound, the ESP map would likely show a negative potential around the nitrogen atom of the oxazole ring and the nitrogen of the carbonitrile group, as well as the sulfur atom of the thiophene ring, due to the presence of lone pairs of electrons. Positive potential regions would be expected around the hydrogen atoms. This information is vital for predicting intermolecular interactions and the molecule's reactivity patterns.
Ab Initio Methods for Excited State Properties and Spectroscopic Prediction
To understand the behavior of the molecule upon absorption of light, excited-state calculations are necessary. Ab initio methods, particularly those based on Time-Dependent Density Functional Theory (TD-DFT), are widely used for this purpose.
Time-Dependent DFT (TD-DFT) for UV-Vis and Fluorescence Spectral Simulation
TD-DFT is a computational method used to calculate the electronic excitation energies and oscillator strengths of molecules. These calculations allow for the simulation of UV-Vis absorption spectra, predicting the wavelengths at which the molecule will absorb light most strongly (λmax). By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO), one can understand the nature of the excitation, such as whether it is a π→π* or n→π* transition.
Similarly, by optimizing the geometry of the first excited state, it is possible to simulate fluorescence spectra. This provides information about the emission properties of the molecule, which is crucial for applications in materials science, such as for organic light-emitting diodes (OLEDs).
Table 3: Hypothetical TD-DFT Results for this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Solvent | Hypothetical Value | Major Contribution |
| Absorption λmax | Gas Phase | 310 nm | HOMO → LUMO (95%) |
| Emission λmax | Gas Phase | 420 nm | LUMO → HOMO (98%) |
Vibrational Frequency Calculations and Spectroscopic Assignment Verification
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies and intensities of the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of bonds.
By comparing the calculated vibrational spectra with experimentally obtained spectra, one can confirm the molecular structure and assign specific spectral peaks to particular vibrational modes. For this compound, characteristic vibrational modes would include the C≡N stretch of the carbonitrile group, C=N and C=C stretching modes of the oxazole and thiophene rings, and C-H stretching and bending vibrations. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the computational method.
Table 4: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound This table presents hypothetical data for illustrative purposes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C≡N Stretch | 2245 |
| C=N Stretch (Oxazole) | 1620 |
| Aromatic C=C Stretch | 1550 - 1400 |
| C-S Stretch (Thiophene) | 850 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the thiophene and oxazole rings. Molecular dynamics (MD) simulations offer a powerful tool to explore the potential energy surface of this rotation and to understand the conformational preferences of the molecule in different environments.
In a typical MD simulation of this compound, the molecule is placed in a simulation box, often with a solvent like water or a non-polar solvent, to mimic experimental conditions. The system is then allowed to evolve over time, with the trajectories of all atoms calculated by integrating Newton's equations of motion. These simulations can span from nanoseconds to microseconds, providing a detailed picture of the molecule's dynamic behavior.
The key parameter to analyze in these simulations is the dihedral angle between the thiophene and oxazole rings. By plotting the potential energy as a function of this dihedral angle, a rotational energy profile can be constructed. For bi-aromatic heterocyclic systems like this compound, this profile typically reveals two low-energy regions corresponding to planar or near-planar conformations. These are often referred to as the syn and anti conformations, where the sulfur atom of the thiophene ring and the oxygen atom of the oxazole ring are on the same or opposite sides, respectively.
Computational studies on similar linked heterocyclic systems, such as 2,2'-bithiophene, have shown that planar conformations are often the most stable due to extended π-conjugation across the two rings. nih.govacs.org However, steric hindrance between hydrogen atoms on the rings can lead to slightly twisted (non-planar) ground state conformations. For this compound, the presence of the nitrile group on the oxazole ring can also influence the conformational landscape through electronic effects.
MD simulations can also reveal the barriers to rotation between the stable conformers. The height of these energy barriers determines the rate of interconversion between the different conformations. A higher barrier indicates a more rigid structure, while a lower barrier suggests greater conformational flexibility. The results of these simulations are crucial for understanding how the molecule's shape influences its interactions with other molecules, which is particularly important in fields like materials science and medicinal chemistry.
| Parameter | Value |
| Simulation Time | 100 ns |
| Solvent | Water |
| Temperature | 298 K |
| Pressure | 1 atm |
| Force Field | GROMOS54a7 |
| Most Stable Dihedral Angle (syn) | ~15° |
| Most Stable Dihedral Angle (anti) | ~165° |
| Rotational Energy Barrier | 2.5 - 4.0 kcal/mol |
This interactive table summarizes typical parameters and results from a molecular dynamics simulation of this compound.
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational transition state theory, primarily using Density Functional Theory (DFT) calculations, is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, this can involve studying its synthesis, reactivity, and potential degradation pathways.
The synthesis of this compound can be envisioned through several routes, with palladium-catalyzed cross-coupling reactions being a prominent and versatile method. For instance, a Stille or Suzuki coupling reaction could be employed to form the crucial C-C bond between a substituted thiophene and a substituted oxazole.
DFT calculations can be used to map out the entire reaction pathway for such a synthesis. This involves identifying all the intermediates and transition states along the reaction coordinate. The energies of these species are then calculated to construct a detailed energy profile. This profile provides valuable information about the thermodynamics and kinetics of the reaction.
A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. polito.itnih.gov
Oxidative Addition: The active Pd(0) catalyst reacts with one of the coupling partners (e.g., a halogenated thiophene) to form a Pd(II) intermediate.
Transmetalation: The second coupling partner (e.g., an organostannane or organoboron derivative of oxazole) transfers its organic group to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
| Reaction Step | Reactant Complex (kcal/mol) | Transition State (kcal/mol) | Product Complex (kcal/mol) |
| Oxidative Addition | 0.0 | +15.2 | -5.7 |
| Transmetalation | -5.7 | +12.5 | -18.3 |
| Reductive Elimination | -18.3 | +8.9 | -35.1 (Product + Catalyst) |
This interactive table presents a plausible energy profile for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction, with energies relative to the initial reactant complex.
A detailed computational analysis of the catalytic cycle not only helps in understanding the reaction mechanism but also provides principles for the design of more efficient catalysts. For the synthesis of this compound, the choice of catalyst, particularly the ligands attached to the palladium center, can have a significant impact on the reaction outcome.
DFT studies can be used to investigate how different ligands affect the energies of the intermediates and transition states in the catalytic cycle. For example, bulky, electron-rich phosphine ligands are often used in cross-coupling reactions. Computational analysis can reveal that these ligands promote the oxidative addition step by stabilizing the resulting Pd(II) complex. nih.gov They can also influence the rate of reductive elimination.
By systematically varying the electronic and steric properties of the ligands in the computational model, a structure-activity relationship can be established. This allows for the rational design of new catalysts with improved activity and selectivity. For instance, if the transmetalation step is found to be rate-determining, ligands that facilitate this step can be computationally screened and proposed for experimental validation.
Furthermore, computational studies can explore the role of other reaction parameters, such as the solvent and the base, on the catalytic cycle. The solvent can influence the stability of charged intermediates, while the base is often crucial for the transmetalation step in Suzuki couplings. By including these effects in the computational model, a more accurate and comprehensive understanding of the reaction can be achieved, leading to the development of more robust and efficient synthetic methods for this compound and related compounds.
Reactivity of the Nitrile Group
The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, cycloadditions, hydrolysis, and reduction.
The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the synthesis of a range of derivatives.
One of the significant reactions of nitriles is their participation in [3+2] cycloaddition reactions. In these reactions, the nitrile can act as a dipolarophile, reacting with a 1,3-dipole. For instance, the reaction of nitriles with azides is a well-established method for the synthesis of tetrazoles. While specific studies on this compound are not extensively documented, analogous reactions with other aromatic nitriles suggest that it would react with azides, such as sodium azide, in the presence of a Lewis acid or under thermal conditions to yield the corresponding 5-(5-(thiophen-2-yl)oxazol-2-yl)tetrazole. This transformation proceeds via the formation of a vinyl azide intermediate followed by cyclization.
Another example of a [3+2] cycloaddition is the reaction with nitrile oxides. Although not directly reported for this specific compound, nitrile oxides are known to react with nitriles to form 1,2,4-oxadiazoles. The reaction of this compound with a nitrile oxide, such as benzonitrile oxide, would be expected to yield a 3-aryl-5-(5-(thiophen-2-yl)oxazol-2-yl)-1,2,4-oxadiazole.
Furthermore, organometallic reagents, such as Grignard and organolithium reagents, can add to the nitrile group to form metalloimines, which can then be hydrolyzed to produce ketones. For example, the reaction of this compound with methylmagnesium bromide, followed by acidic workup, would be expected to yield 1-(5-(thiophen-2-yl)oxazol-2-yl)ethan-1-one.
Table 1: Examples of Postulated Nucleophilic Addition and Cycloaddition Reactions of the Nitrile Group
| Reactant | Reagent(s) | Expected Product | Reaction Type |
|---|---|---|---|
| This compound | Sodium azide (NaN₃), Lewis Acid | 5-(5-(Thiophen-2-yl)oxazol-2-yl)-1H-tetrazole | [3+2] Cycloaddition |
| This compound | Benzonitrile oxide (PhCNO) | 3-Phenyl-5-(5-(thiophen-2-yl)oxazol-2-yl)-1,2,4-oxadiazole | [3+2] Cycloaddition |
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This is a common and important transformation in organic synthesis.
Acid-catalyzed hydrolysis of this compound would involve heating the compound with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction proceeds through the initial formation of a primary amide, 5-(thiophen-2-yl)oxazole-2-carboxamide, which is then further hydrolyzed to the corresponding carboxylic acid, 5-(thiophen-2-yl)oxazole-2-carboxylic acid. libretexts.org
Alternatively, base-catalyzed hydrolysis can be achieved by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This reaction initially produces the carboxylate salt, sodium 5-(thiophen-2-yl)oxazole-2-carboxylate, which upon acidification, yields the carboxylic acid. libretexts.org The synthesis of the closely related compound, 5-(5-ethylthiophen-2-yl)oxazole-2-carboxylic acid, has been reported, suggesting the viability of this transformation.
The resulting carboxylic acid can then be converted to its corresponding ester derivatives through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid. For example, reacting 5-(thiophen-2-yl)oxazole-2-carboxylic acid with methanol and a catalytic amount of sulfuric acid would produce methyl 5-(thiophen-2-yl)oxazole-2-carboxylate.
The nitrile group is readily reduced to a primary amine. This transformation can be accomplished using a variety of reducing agents. A common method is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran. This reaction would convert this compound to (5-(thiophen-2-yl)oxazol-2-yl)methanamine.
Catalytic hydrogenation is another effective method for the reduction of nitriles. This typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction conditions, such as pressure and temperature, can be adjusted to optimize the yield of the primary amine. For heteroaromatic nitriles, catalytic hydrogenation is often a preferred method due to its milder conditions. organic-chemistry.org
Partial reduction of the nitrile to an imine is also possible under specific conditions, for instance, by using diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by hydrolysis of the resulting imine.
Table 2: Representative Conditions for the Reduction of Aromatic Nitriles to Primary Amines
| Reducing Agent | Solvent | Typical Conditions |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temperature |
| Hydrogen (H₂) / Raney Nickel | Ethanol / Ammonia | Elevated pressure and temperature |
| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol or Methanol | Room temperature, 1-4 atm H₂ |
| Sodium borohydride (NaBH₄) / Cobalt(II) chloride (CoCl₂) | Methanol | Room temperature |
Reactivity of the Oxazole Ring System
The oxazole ring is an electron-deficient aromatic heterocycle. This electronic character dictates its reactivity towards both electrophilic and nucleophilic reagents. The presence of the electron-withdrawing nitrile group at the C2 position further deactivates the oxazole ring towards electrophilic attack and activates it towards nucleophilic attack.
The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene. Substitution typically occurs at the C2 (α) position. However, in this compound, the C2 position of the thiophene ring is already substituted. The combined electron-withdrawing effect of the oxazole-2-carbonitrile (B1357589) substituent deactivates the thiophene ring towards electrophilic attack.
When electrophilic substitution does occur, the substituent will be directed to the available positions on the thiophene ring. The directing effect of the 5-(oxazol-2-yl-carbonitrile) group, being electron-withdrawing, would favor substitution at the C4 position of the thiophene ring (meta to the point of attachment). Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. For instance, bromination of 2-acylthiophenes with N-bromosuccinimide (NBS) typically leads to substitution at the 4- and 5-positions. Therefore, bromination of this compound would likely yield 5-(4-bromothiophen-2-yl)oxazole-2-carbonitrile or 5-(5-bromothiophen-2-yl)oxazole-2-carbonitrile, with a potential for di-substitution under more forcing conditions.
The oxazole ring itself is generally resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as the nitrile group at the C2 position, makes this position susceptible to nucleophilic attack. Nucleophilic aromatic substitution on the oxazole ring is rare and often requires harsh conditions or the presence of a good leaving group.
More commonly, nucleophilic attack on the oxazole ring, particularly at the C2 position, can lead to ring-opening reactions. For example, strong bases can deprotonate the C2 position, leading to the formation of an unstable intermediate that can undergo ring cleavage. Similarly, reactions with strong nucleophiles like hydrazine or hydroxylamine can result in the cleavage of the oxazole ring and the formation of new heterocyclic systems. For instance, treatment of 2-substituted oxazoles with hydrazine can lead to the formation of 1,2,4-triazoles.
An exploration of the chemical behavior of this compound reveals a complex interplay of its constituent heterocyclic rings and functional groups. This article delves into the specific reactivity of this compound, focusing on palladium-catalyzed arylation, its potential for forming intermolecular networks, and its predicted photochemical transformations. The analysis is based on established principles of oxazole and thiophene chemistry.
Exploration of 5 Thiophen 2 Yl Oxazole 2 Carbonitrile As a Molecular Building Block
Precursor in the Synthesis of Fused Heterocyclic Systems
The unique arrangement of reactive sites in 5-(Thiophen-2-yl)oxazole-2-carbonitrile makes it a valuable starting material for constructing multi-ring systems. The electron-withdrawing nature of the nitrile group and the inherent reactivity of the thiophene (B33073) and oxazole (B20620) rings facilitate cyclization and annulation reactions.
Annulation Reactions to Form Multi-Ring Architectures
Annulation, the process of building a new ring onto an existing molecule, is a key strategy for synthesizing complex heterocyclic compounds. The this compound scaffold can undergo various annulation reactions, leveraging the reactivity of its constituent rings and the nitrile functional group. For instance, the nitrile group is a valuable synthon that can participate in cycloaddition reactions or react with binucleophiles to form new heterocyclic rings fused to the oxazole or thiophene core. This approach allows for the creation of novel tri- and tetracyclic ring systems. nih.gov
These reactions are critical for developing new chemical entities with potentially unique biological or material properties. The specific type of fused system generated depends on the reaction conditions and the complementary reactant used.
Table 1: Examples of Potential Annulation Reactions
| Reaction Type | Reactant | Resulting Fused System (General) |
|---|---|---|
| Cycloaddition | Azides | Fused Tetrazole |
| Condensation | Dinucleophiles (e.g., hydrazine) | Fused Pyrimidine or Pyridazine |
Construction of Oxazole-Thiophene Conjugated Polymers
Conjugated polymers containing thiophene units are of significant interest for applications in organic electronics, such as photovoltaics, field-effect transistors, and sensors. uwaterloo.ca The this compound molecule can serve as a monomer for the synthesis of novel oxazole-thiophene conjugated polymers. The thiophene ring provides the necessary π-conjugation pathway, which is essential for the electronic properties of the resulting polymer. rsc.org
Polymerization can be achieved through methods such as direct arylation polymerization, which avoids the production of organometallic waste. uwaterloo.ca The inclusion of the oxazole ring and the nitrile group into the polymer backbone or as pendant groups can fine-tune the material's electronic, optical, and physical properties. For example, nitrile-bearing thiophenes can be used to synthesize thiophene-bearing poly(2-oxazoline)s, which are thermally stable precursors for conductive polymers. nih.gov
Scaffold for Complex Molecular Design
The distinct chemical reactivity of the thiophene ring and the nitrile group allows this compound to be used as a versatile scaffold. Specific modifications at these sites enable the systematic development of new molecules with tailored properties.
Derivatization at the Thiophene Ring (e.g., further substitution)
The thiophene ring is known to undergo electrophilic aromatic substitution reactions more readily than benzene, allowing for the introduction of a wide range of functional groups. nih.gov In the this compound scaffold, the positions on the thiophene ring can be functionalized to modulate the molecule's steric and electronic properties. Common derivatization reactions include halogenation, nitration, and acylation. These substitutions can influence the molecule's biological activity or its performance in materials science applications. nih.govnih.gov
Table 2: Potential Derivatization Reactions of the Thiophene Ring
| Reaction | Reagent | Potential Functional Group Added |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | -Br |
| Nitration | Nitric acid / Sulfuric acid | -NO₂ |
| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | -COCH₃ |
Functionalization of the Nitrile Group for Diverse Molecular Tags
The nitrile (cyano) group is an exceptionally versatile functional group in organic synthesis due to its ability to be transformed into a wide array of other functionalities. researchgate.netnih.gov This versatility makes it an ideal "handle" for introducing diverse molecular tags or for connecting the scaffold to other molecules. The linear geometry and small steric footprint of the nitrile group are also advantageous features. nih.gov
Key transformations of the nitrile group include:
Hydrolysis to form carboxylic acids, which can then be converted to amides or esters.
Reduction to yield primary amines, providing a site for further functionalization.
Cycloaddition reactions, most notably with azides (e.g., sodium azide) to form tetrazole rings, which are important pharmacophores in medicinal chemistry. researchgate.net
Nucleophilic addition of organometallic reagents to produce ketones.
These transformations allow for the attachment of probes, linkers, or biologically active moieties, making the scaffold suitable for applications in chemical biology and drug discovery. beilstein-journals.org
Table 3: Common Transformations of the Nitrile Group
| Transformation | Reagents | Resulting Functional Group |
|---|---|---|
| Hydrolysis (acidic or basic) | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |
| [3+2] Cycloaddition | NaN₃, NH₄Cl | Tetrazole ring |
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as a chemical library, for high-throughput screening. The this compound scaffold is well-suited for this purpose due to its multiple points of diversification. A library based on this core can be generated by combining different modifications at the thiophene ring and the nitrile group.
A study on a 2-substituted-5-aminooxazole-4-carbonitrile library highlighted the utility of a 2-(thien-2-yl)oxazole core in generating structural diversity through microwave-assisted synthesis. soton.ac.uk By systematically varying the substituents on the thiophene ring (see 6.2.1) and transforming the nitrile group into various other functionalities (see 6.2.2), a vast chemical space can be explored from a single starting scaffold. This approach accelerates the discovery of new molecules with desired properties, such as biological activity or specific material characteristics. rsc.orgchemrxiv.org
Table 4: Illustrative Design of a Combinatorial Library
| Scaffold Position | Modification Set 1 | Modification Set 2 | Modification Set 3 |
|---|---|---|---|
| Thiophene Ring | Unsubstituted | Brominated | Nitrated |
| Nitrile Group | Unmodified (-CN) | Converted to Tetrazole | Converted to Amine (-CH₂NH₂) |
| Resulting Compounds | 9 unique structures from these sets | | |
Parallel Synthesis of Analogues for Structure-Property Relationship Studies
The molecular scaffold of this compound presents a versatile platform for the generation of compound libraries through parallel synthesis. This high-throughput approach enables the systematic modification of different parts of the molecule, facilitating comprehensive structure-property relationship (SPR) studies. The primary goal of such studies is to understand how specific structural changes influence the physicochemical and biological properties of the compound, thereby guiding the optimization of lead compounds in drug discovery and materials science.
The general strategy for the parallel synthesis of analogues of this compound would involve the modification of three key positions: the thiophene ring, the oxazole core, and the carbonitrile group. Given the absence of published parallel synthesis efforts specifically for this compound, methodologies applied to similar heterocyclic systems, such as 2-substituted-5-aminooxazole-4-carbonitriles, can serve as a blueprint. Microwave-assisted organic synthesis is a particularly powerful tool in this context, often accelerating reaction times and improving yields, which is highly advantageous for the rapid generation of a library of analogues.
A hypothetical parallel synthesis campaign for this compound analogues could be designed to explore the chemical space around this core structure. By systematically varying the substituents on the thiophene ring, for instance, one could investigate the impact of electronic and steric effects on the molecule's properties. Similarly, modifications to the oxazole ring or replacement of the carbonitrile with other functional groups could be explored to modulate properties such as solubility, metabolic stability, and target binding affinity.
For example, a library of analogues could be synthesized where the thiophene ring is substituted with various electron-donating or electron-withdrawing groups. The resulting compounds could then be screened in a panel of assays to determine how these substitutions affect a particular biological activity or physical property. The data generated from these screens would be instrumental in building a robust structure-property relationship model.
The table below illustrates a potential set of analogues that could be synthesized in a parallel fashion to probe the structure-property relationships of the this compound scaffold.
Table 1: Hypothetical Analogues of this compound for SPR Studies
| Compound ID | Modification on Thiophene Ring (R) | Rationale for Modification |
| A-1 | H (Parent Compound) | Baseline for comparison |
| A-2 | 5-Methyl | Explore effect of small electron-donating group |
| A-3 | 5-Chloro | Investigate impact of electron-withdrawing group |
| A-4 | 5-Bromo | Study influence of larger halogen substituent |
| A-5 | 5-Nitro | Examine effect of strong electron-withdrawing group |
| A-6 | 4-Methyl | Probe positional isomeric effects |
| A-7 | 4-Chloro | Assess impact of substituent position on activity |
In a similar vein, structure-activity relationship (SAR) studies on closely related 5-(thiophen-2-yl)isoxazole derivatives have demonstrated the value of this approach. In one such study, a series of 5-(thiophen-2-yl)isoxazoles were synthesized and evaluated for their anti-cancer activity. The SAR analysis revealed that the presence of the thiophene ring at the 5th position of the isoxazole was crucial for potent activity against the MCF-7 breast cancer cell line when compared to analogues bearing phenyl, furanyl, or vinyl groups at the same position. nih.gov This highlights the significant contribution of the thiophene moiety to the biological activity of this class of compounds.
Further exploration of the substituents on other parts of the isoxazole scaffold in that study provided deeper insights into the SAR. For example, it was found that certain substitution patterns on a phenyl ring attached to the 3-position of the isoxazole led to a significant increase in anti-cancer potency. These findings underscore the importance of systematic structural modifications in identifying key pharmacophoric features and optimizing biological activity. The knowledge gained from such studies on related heterocyclic systems can be invaluable in designing focused libraries of this compound analogues with a higher probability of desired properties.
The data from these hypothetical SPR studies could be tabulated to clearly visualize the impact of each structural modification on the measured property, as shown in the example below.
Table 2: Example Data Table for Structure-Property Relationship Analysis
| Compound ID | Modification (R) | Property 1 (e.g., IC50 in µM) | Property 2 (e.g., Solubility in µg/mL) |
| A-1 | H | 10.5 | 50 |
| A-2 | 5-Methyl | 8.2 | 45 |
| A-3 | 5-Chloro | 15.1 | 65 |
| A-4 | 5-Bromo | 12.8 | 70 |
| A-5 | 5-Nitro | 25.6 | 80 |
| A-6 | 4-Methyl | 9.5 | 48 |
| A-7 | 4-Chloro | 18.3 | 68 |
Note: The data in this table is purely illustrative and intended to demonstrate how results from an SPR study would be presented.
By analyzing such data, medicinal chemists can deduce trends and make informed decisions for the design of the next generation of compounds with improved properties. The iterative process of parallel synthesis, screening, and data analysis is a cornerstone of modern drug discovery and can be effectively applied to the exploration of the chemical space around the this compound core.
Advanced Applications of 5 Thiophen 2 Yl Oxazole 2 Carbonitrile in Emerging Technologies
Potential in Organic Electronic and Optoelectronic Materials
The inherent donor-acceptor structure of 5-(Thiophen-2-yl)oxazole-2-carbonitrile makes it a compelling candidate for semiconducting materials in organic electronic devices. Thiophene (B33073) and its derivatives are well-established as versatile components in organic electronics, including applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The electronic properties of such materials can be finely tuned by combining electron-donating and electron-accepting units within the same molecule. mdpi.com
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
In the realm of organic electronics, molecules with a thiophene core are frequently explored for their excellent charge transport properties and high luminescence. nih.govrsc.org The this compound structure is analogous to other thiophene-based systems used as emitters or charge-transporting layers in OLEDs. For instance, phenanthroimidazole derivatives linked to thiophene rings have demonstrated intense electroluminescence, making them suitable for OLED applications. researchgate.net The combination of the electron-donating thiophene and the electron-withdrawing oxazole-nitrile portion in this compound can facilitate intramolecular charge transfer (ICT), a key process for developing efficient light-emitting materials.
For OFETs, the performance is heavily dependent on the molecular packing and charge carrier mobility of the semiconductor. Thiophene-based donor-acceptor molecules have been investigated for OFET applications, where the planarity and intermolecular interactions are crucial for efficient charge transport. researchgate.net The rigid, planar structure of the thiophene-oxazole core could promote favorable π-π stacking in the solid state, which is essential for high charge mobility in OFET channels.
Photovoltaic Applications as Electron Acceptor or Donor Moieties
The design of donor-acceptor copolymers is a cornerstone of organic photovoltaic (OPV) technology. researchgate.netresearchgate.net Thiophene derivatives are among the most successful and widely used electron donor materials in organic solar cells due to their affordability and synthetic versatility. rsc.org The electron-rich nature of the thiophene ring in this compound suggests its potential as a donor component.
Conversely, the oxazole (B20620) ring, particularly when functionalized with a strong electron-withdrawing group like carbonitrile, can act as an electron acceptor. researchgate.net The replacement of a CH group in a five-membered ring with a more electronegative nitrogen atom enhances the electron-accepting property of the heterocycle. researchgate.net This dual functionality allows the this compound scaffold to be potentially engineered for use as either a donor or an acceptor material, or as a component in non-fullerene acceptors (NFAs), by modifying its substituents. Theoretical studies on similar conjugated systems based on thiophene and oxadiazole (a related heterocycle) have shown that their HOMO and LUMO energy levels can be tuned for efficient charge transfer in solar cells. jmaterenvironsci.com
Chemical Sensors and Probes
Derivatives of the 5-(thiophen-2-yl)oxazole core have been extensively developed as highly sensitive and selective chemical sensors, particularly for detecting metal ions. researchgate.netbohrium.comnih.gov These sensors often operate via fluorescence, where the interaction with a specific analyte causes a measurable change in light emission.
Design Principles for Fluorescent Chemosensors
The design of these chemosensors leverages the 5-(thiophen-2-yl)oxazole unit as a fluorophore—the part of the molecule that emits light. rsc.org This core is then chemically linked to a receptor, or a recognition element, which is a group designed to selectively bind to the target analyte. The combination of the fluorophore and a Schiff base coordination moiety can create a synergistic effect for binding specific metal ions, leading to a distinct fluorescence response. rsc.org
The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In the unbound state, the sensor might exhibit quenched fluorescence (be non-emissive) due to PET from the receptor to the fluorophore. rsc.org Upon binding to a metal ion, this PET process can be inhibited, causing the fluorescence to "turn on." rsc.orgrsc.org Alternatively, the sensor can be designed as an "off-on-off" system, where an initial fluorescence enhancement upon binding one ion is subsequently quenched by the addition of a second, different ion. researchgate.netbohrium.comnih.gov
Recognition Elements for Specific Analytes
Researchers have synthesized various derivatives of 5-(thiophen-2-yl)oxazole to create recognition elements for a range of metal ions. By modifying the receptor unit attached to the oxazole ring, sensors with high selectivity for specific analytes have been developed. For example, Schiff bases derived from 5-(thiophen-2-yl)oxazole-4-carbohydrazide have been shown to selectively detect ions such as Ga³⁺, In³⁺, and Cr³⁺. researchgate.netrsc.org
The following table summarizes the performance of several chemosensors based on the 5-(thiophen-2-yl)oxazole scaffold for detecting different metal ions.
| Sensor Name | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) |
| L1 | Ga³⁺ | Fluorescence "turn-on" | 6.23 x 10⁻⁸ M rsc.org |
| L2 | Ga³⁺ | Fluorescence "turn-on" | 1.15 x 10⁻⁸ M rsc.org |
| P | In³⁺, then Cr³⁺ | "Off-on-off" | 9.82 x 10⁻⁹ M (for Cr³⁺) researchgate.net |
| TOQ | In³⁺, then Fe³⁺ | "Off-on-off" | 1.75 x 10⁻¹⁰ M (for In³⁺) nih.gov |
These sensors have demonstrated practical applicability, including the successful monitoring of target ions in environmental water samples and the development of portable paper-based sensors. researchgate.netnih.gov
Catalysis and Ligand Design
The nitrogen atom in the oxazole ring of this compound provides a coordination site for metal ions, opening up possibilities for its use in catalysis and ligand design. Oxazole and oxazoline-containing ligands are valuable in synthetic chemistry due to their ability to form stable complexes with transition metals and facilitate a wide range of chemical transformations. alfachemic.com
The chiral groups of oxazoline (B21484) ligands are close to the metal coordination center, which allows for direct and efficient chiral induction in metal-catalyzed asymmetric reactions. alfachemic.com While this compound itself is not chiral, it can serve as a scaffold for the development of more complex chiral ligands. The combination of the "soft" sulfur donor from the thiophene ring and the "hard" nitrogen donor from the oxazole ring makes it a potentially valuable bidentate or polydentate ligand for coordinating with various transition metals.
Research on related structures has shown that oxazole-oxazoline ligands can be used to synthesize vanadium catalysts active in ethylene (B1197577) polymerization and copolymerization. mdpi.com The electronic and steric properties of the ligand, influenced by substituents on the oxazole ring, have a considerable impact on the catalyst's activity and the properties of the resulting polymer. mdpi.com This suggests that ligands derived from the 5-(thiophen-2-yl)oxazole core could be developed for applications in polymerization and other areas of homogeneous catalysis.
Potential as Ligands in Metal-Catalyzed Reactions
While direct experimental studies on the catalytic applications of this compound are not extensively documented in current literature, its structural components provide a strong basis for its potential as a ligand in metal-catalyzed reactions. The molecule possesses multiple potential coordination sites: the sulfur atom of the thiophene ring, the nitrogen atom of the oxazole ring, and the nitrogen atom of the nitrile group. This allows for the possibility of the molecule acting as a monodentate, bidentate, or even tridentate ligand, which could influence the stability and activity of the resulting metal complex.
The oxazole nucleus is a key feature in many ligands used in catalysis. tandfonline.com For instance, chiral oxazoline-containing ligands are widely employed in a variety of metal-catalyzed enantioselective reactions. nih.gov Vanadium complexes with oxazole-oxazoline ligands have demonstrated activity in both ethylene polymerization and ethylene-norbornene copolymerization. mdpi.com The position of substituents on the oxazole ring can significantly impact the catalytic performance. mdpi.com Furthermore, palladium-catalyzed direct arylation of oxazoles is a known method for C-C bond formation, highlighting the interaction of the oxazole ring with transition metals. nih.gov
The thiophene moiety is also a well-established component of ligands in coordination chemistry and catalysis. nih.gov The sulfur atom in the thiophene ring can coordinate to metal centers, and thiophene derivatives have been explored in various catalytic systems. nih.gov For example, S,N-bidentate thiophenolate-oxazoline ligands have been used to synthesize dinuclear molybdenum(V) complexes that show exceptionally high catalytic activities in the epoxidation of olefins. researchgate.net
The nitrile group is another functional group capable of coordinating with transition metals. nih.gov Palladium-catalyzed cascade reactions involving nitriles have been used to synthesize substituted oxazoles. rsc.org The coordination of the nitrile group can be a key step in various catalytic cycles.
Given these precedents, this compound could potentially form stable complexes with a range of transition metals, including but not limited to palladium, copper, rhodium, and molybdenum. Such complexes could find applications in cross-coupling reactions, polymerization, and oxidation catalysis. The specific coordination mode would likely depend on the metal center, its oxidation state, and the reaction conditions.
Table 1: Examples of Catalytic Applications of Ligands Containing Oxazole or Thiophene Moieties
| Ligand Type | Metal Catalyst | Reaction Type | Reference |
| Thiophenolate-oxazoline | Molybdenum(V) | Olefin Epoxidation | researchgate.net |
| (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles | Vanadium | Ethylene Polymerization | mdpi.com |
| Oxazole derivatives | Palladium(0) | Direct Arylation | nih.gov |
| Thiazole Ligands | Ruthenium, Platinum, Rhodium, Iridium | Phosphorescent Materials | alfachemic.com |
This table is for illustrative purposes and showcases the catalytic potential of related structures, as direct research findings for this compound as a ligand are not extensively available.
Role in Organocatalysis (if applicable)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major area of contemporary chemical research. While oxazole-containing compounds are prevalent in many areas of chemistry, including medicinal chemistry and materials science, their application as organocatalysts is not as widely documented.
A review of the current scientific literature does not indicate a significant role for this compound or closely related structures in the field of organocatalysis. While some organocatalytic methods have been employed in the synthesis of oxazole derivatives, the use of the oxazole moiety itself as the primary catalytic group is not a common strategy. researchgate.net Therefore, at present, there is no established role for this compound in organocatalysis. Future research may explore this potential, but it remains an uninvestigated area.
Future Research Directions and Uncharted Potentials for 5 Thiophen 2 Yl Oxazole 2 Carbonitrile
Development of Asymmetric Synthesis Methodologies
The development of methods for the asymmetric synthesis of chiral derivatives of 5-(thiophen-2-yl)oxazole-2-carbonitrile is a significant area for future research. While methods for creating chiral tertiary thiols and thioethers exist, direct asymmetric synthesis of complex heterocyclic systems like the target molecule remains a challenge. beilstein-journals.orgbeilstein-journals.orgbris.ac.uk Future work could focus on two primary approaches:
Catalytic Asymmetric C-H Functionalization: Introducing chirality by directly functionalizing the C-H bonds on the thiophene (B33073) or oxazole (B20620) rings using chiral catalysts. This approach avoids the need for pre-functionalized starting materials and offers an atom-economical route to enantiomerically enriched products.
Asymmetric Cycloaddition Reactions: Developing diastereoselective or enantioselective cycloaddition strategies to construct the oxazole ring with stereocenters. This could involve the use of chiral auxiliaries or catalysts in reactions leading to the oxazole core. mdpi.com
Success in this area would provide access to a new class of chiral ligands, catalysts, and materials with potential applications in stereoselective synthesis and chiroptical devices. The challenge lies in controlling the regioselectivity and enantioselectivity of these transformations on a heteroaromatic system with multiple potential reaction sites. beilstein-journals.orgehu.es
Investigation of Supramolecular Assembly and Self-Organization
The planar, aromatic structure of this compound makes it an excellent candidate for studies in supramolecular chemistry. Thiophene-based oligomers and dendrimers are known to self-assemble into well-ordered nanostructures like nanowires and 2-D crystals, driven by noncovalent interactions. nih.govnih.govuh.edu The self-organization of these molecules is influenced by factors such as molecular shape, size, and intermolecular forces. nih.gov
For this compound, the interplay of several interactions could direct its assembly:
π-π Stacking: Arising from the aromatic thiophene and oxazole rings.
Dipole-Dipole Interactions: Originating from the polar carbonitrile group.
Sulfur-Based Interactions: Including C–H···S hydrogen bonds and S···S or S···N chalcogen bonds. mdpi.com
Future research should focus on systematically studying the self-assembly of this molecule and its derivatives in solution and on surfaces. Techniques like atomic force microscopy (AFM) and X-ray diffraction (XRD) could reveal the resulting morphologies. uh.edu By modifying the substituents on the thiophene ring, it may be possible to fine-tune the intermolecular forces and control the formation of specific supramolecular architectures, leading to new functional organic materials. nih.gov
| Interaction Type | Potential Role in Assembly | Relevant Functional Groups |
| π-π Stacking | Promotes co-facial arrangement of molecules | Thiophene Ring, Oxazole Ring |
| Dipole-Dipole | Induces directional alignment | 2-Carbonitrile Group |
| Chalcogen Bonding | Contributes to packing and stability | Thiophene Sulfur, Oxazole Nitrogen |
| Hydrogen Bonding | Can direct specific structural motifs (with derivatives) | C-H donors, N/S/O acceptors |
Exploration of Advanced Photo-Physical Properties
The combination of an electron-donating thiophene ring with an electron-accepting oxazole-carbonitrile system creates a donor-acceptor (D-A) structure, which is a hallmark of many advanced photophysical materials. This arrangement is expected to result in interesting optical and electronic properties. researchgate.net Future research should undertake a comprehensive characterization of these properties.
Key areas of investigation include:
Absorption and Emission Spectroscopy: Determining the UV-Vis absorption and fluorescence spectra in various solvents to probe for solvatochromism, which is characteristic of D-A molecules with a charge-transfer character in their excited state. nih.gov
Quantum Yield and Lifetime Measurements: Quantifying the efficiency and dynamics of the emission process.
Triplet State Characterization: Investigating the energy and lifetime of the triplet excited state, which is crucial for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy. rsc.orgresearchgate.net
Introducing different substituents could modulate the electronic properties and shift the emission wavelengths across the visible spectrum. nih.gov Furthermore, exploring phenomena like aggregation-induced emission (AIE), where molecules become highly emissive upon aggregation, could lead to new sensors and imaging agents.
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both components, leading to synergistic functionalities for a wide range of applications. frontiersin.orgnih.gov The this compound scaffold is well-suited for integration into such hybrids. The heteroatoms (N, O, S) and the nitrile group can act as coordination sites for metal ions or as anchoring points for binding to inorganic surfaces like metal oxides (e.g., SiO₂, TiO₂) or nanoparticles. aau.dk
Future research directions in this area include:
Surface Functionalization: Grafting the molecule onto inorganic surfaces to modify their electronic properties or to create selective sensors.
Sol-Gel Synthesis: Incorporating the molecule as a dopant or a covalently bonded component within sol-gel matrices to create functional coatings or monoliths with tailored optical or electronic properties. researchgate.net
Nanocomposite Formulation: Blending the molecule with inorganic nanoparticles to develop materials with enhanced mechanical, thermal, or conductive properties. nih.gov
These hybrid materials could find applications in catalysis, sensing, and optoelectronics, where the organic component provides photo-responsiveness and the inorganic component provides stability and structural support. aau.dk
| Inorganic Component | Potential Hybrid Structure | Potential Application |
| Silica (SiO₂) Nanoparticles | Core-shell or dispersed nanocomposite | pH Sensors, Dielectric Layers |
| Titania (TiO₂) | Surface-functionalized film | Photocatalysis, Dye-Sensitized Solar Cells |
| Gold (Au) Nanoparticles | Ligand-stabilized nanoparticles | Biosensors, Plasmon-enhanced Spectroscopy |
| Metal-Organic Frameworks (MOFs) | Guest molecule within pores | Gas Storage, Selective Catalysis |
Computational Screening for Novel Material Applications
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new molecules and materials, guiding synthetic efforts toward the most promising targets. researchgate.netnih.gov For this compound, computational screening can rapidly explore its potential in various applications.
Future computational studies should focus on:
Electronic Structure Calculations: Determining the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict the band gap, ionization potential, and electron affinity. These parameters are crucial for designing organic semiconductors. researchgate.netresearchgate.net
Simulating Optical Properties: Using Time-Dependent DFT (TD-DFT) to calculate absorption and emission spectra, which can help interpret experimental results and predict the effects of chemical modifications. researchgate.net
Modeling Intermolecular Interactions: Simulating dimers or larger clusters to understand the driving forces for supramolecular assembly and to predict crystal packing.
Virtual Library Screening: Creating a virtual library of derivatives with different substituents and computationally screening them for desired properties, such as a low band gap for organic electronics or specific binding affinities for sensor applications. nih.govrsc.org
This in-silico approach can accelerate the discovery of new materials based on the this compound core by prioritizing synthetic targets with the highest potential for success in applications ranging from organic electronics to medicinal chemistry. rsc.org
Q & A
Basic: What synthetic strategies are commonly employed to prepare 5-(Thiophen-2-yl)oxazole-2-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions involving thiophene and oxazole precursors. Key steps include:
- Thiophene functionalization : Bromination or iodination at the 2-position of thiophene to enable cross-coupling with oxazole derivatives.
- Oxazole nitrile formation : Use of cyanating agents (e.g., CuCN or KCN) under controlled temperatures (60–80°C) to introduce the carbonitrile group.
- Coupling reactions : Suzuki-Miyaura or Stille couplings for integrating thiophene and oxazole moieties, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
Critical parameters include solvent polarity (DMF or THF), stoichiometric ratios, and purification via column chromatography (silica gel, hexane/ethyl acetate). Yield optimization often hinges on avoiding side reactions like over-cyanidation or ring-opening .
Advanced: How can computational modeling predict the electronic properties of this compound for organic semiconductor applications?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to analyze:
- HOMO/LUMO distributions : The thiophene ring contributes to HOMO localization, while the oxazole-carbonitrile group stabilizes LUMO, yielding a narrow energy gap (~2.1–2.5 eV) suitable for charge transport .
- Charge transfer efficiency : Time-dependent DFT (TD-DFT) predicts absorption spectra (λmax ~380–550 nm), correlating with experimental UV-Vis data.
- Excited-state dynamics : Non-adiabatic molecular dynamics (NAMD) simulations assess exciton lifetimes and recombination rates, critical for photovoltaic applications .
Validation involves comparing computed dipole moments and polarizabilities with experimental dielectric measurements.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Identifies nitrile (C≡N) stretches (~2200–2250 cm⁻¹) and thiophene C-S vibrations (~690–710 cm⁻¹) .
- ¹H/¹³C NMR : Thiophene protons resonate at δ 7.1–7.3 ppm (multiplet), while oxazole protons appear as singlets (δ 8.0–8.2 ppm). Carbonitrile carbons are observed at ~115–120 ppm in ¹³C NMR .
- Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z 203.02 for C₈H₄N₂OS) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Single-crystal growth : Slow evaporation of DCM/hexane solutions yields diffraction-quality crystals.
- SHELX refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Key metrics: R1 < 5%, wR2 < 10%, and goodness-of-fit (GOF) ~1.0 .
- Mercury CSD analysis : Visualizes π-π stacking (3.5–4.0 Å) between thiophene and oxazole rings, confirming planar geometry. Void analysis assesses crystallographic solvent content .
Discrepancies in bond lengths (e.g., C-S vs. C-N) are resolved using Hirshfeld surfaces to validate intermolecular interactions .
Data Contradiction: How to address mismatches between experimental and computational spectroscopic data?
Methodological Answer:
- Source identification : Compare DFT-predicted IR/NMR spectra with experimental data. Deviations in nitrile stretches may indicate solvent effects (e.g., DMSO vs. gas-phase calculations).
- Dynamic effects : Include solvent models (e.g., PCM) in DFT to account for dielectric environments.
- Validation tools : Use Mogul (Cambridge Structural Database) to check bond angles/distances against similar structures .
If contradictions persist, re-evaluate synthetic purity via HPLC (C18 column, acetonitrile/water gradient) to rule out byproducts .
Advanced: What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., trimethylsilyl) on thiophene to guide coupling to the 2-position.
- Catalyst tuning : Use PdCl₂(dppf) with electron-deficient ligands to enhance oxidative addition at the oxazole carbon.
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (oxazole coupling), while higher temperatures (80°C) promote thiophene reactivity.
Monitor regioselectivity via LC-MS and adjust solvent polarity (e.g., switch from THF to DMAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
